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Compound of Interest

Compound Name: Sgc-brdviii-NC

Cat. No.: B15571376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical

readers of the histone code, playing a pivotal role in gene transcription and cellular function.

Their dysregulation is implicated in a host of diseases, most notably cancer, making them

attractive therapeutic targets. The Structural Genomics Consortium (SGC) has been at the

forefront of developing potent and selective chemical probes to interrogate the function of these

fascinating proteins. This technical guide provides an in-depth overview of key SGC

bromodomain inhibitors, their corresponding negative controls, and the experimental framework

for their application in research and drug discovery.

While the specific compound "Sgc-brdviii-NC" appears to be a misnomer or an internal

designation, this guide will focus on well-characterized and widely used SGC bromodomain

probes that are likely to be of interest to researchers in this field. We will delve into the

technical specifications, supplier information, experimental protocols, and the signaling

pathways modulated by three prominent examples: SGC-CBP30, a selective inhibitor of

CREBBP/p300; BI-9564, a potent inhibitor of BRD9 and BRD7; and (+)-JQ1, a pan-BET family

inhibitor.

Supplier and Catalog Information
A reliable supply of high-purity chemical probes is paramount for reproducible research. The

following tables summarize the catalog information for the selected SGC bromodomain

inhibitors and their corresponding negative controls from various reputable suppliers.
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Table 1: SGC-CBP30 and Negative Control (SGC-CBP30N)

Supplier Product Name
Catalog
Number

Purity Formulation

R&D Systems SGC-CBP30 4889 ≥98% Lyophilized solid

STEMCELL

Technologies
SGC-CBP30 100-1657 ≥98% Crystalline solid

MedChemExpres

s
SGC-CBP30 HY-100353 >98% Crystalline solid

Cayman

Chemical
SGC-CBP30 17535 ≥98% Crystalline solid

APExBIO SGC-CBP30 A8851 >98% Crystalline solid

Clinivex SGC-CBP30 RCLS147642 Not Specified Not Specified

SGC

SGC-CBP30N

(Negative

Control)

BDOIA513 Not Specified Not Specified

Table 2: BI-9564 and Negative Control (BI-6354)
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Supplier Product Name
Catalog
Number

Purity Formulation

R&D Systems BI 9564 5590 ≥98% Lyophilized solid

Tocris Bioscience BI 9564 5590 ≥98% Lyophilized solid

MedChemExpres

s
BI-9564 HY-100352 98.73% Crystalline solid

APExBIO BI-9564 B6184 >99% Solid powder

Chemgood BI-9564 C-1522 >99% Solid powder

Sapphire

Bioscience

BI-9564, BRD9

Bromodomain

Inhibitor

BS-60323C Not Specified Powder

opnMe.com

(Boehringer

Ingelheim)

BI-6354

(Negative

Control)

Not Applicable Not Specified Not Specified

Table 3: (+)-JQ1 and Negative Control ((-)-JQ1)
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Supplier Product Name
Catalog
Number

Purity Formulation

R&D Systems (+)-JQ1 4499 ≥98% Lyophilized solid

Tocris Bioscience (+)-JQ1 4499 ≥98% Lyophilized solid

BPS Bioscience (+)-JQ1 27400 ≥95% Crystalline solid

Cayman

Chemical
(+)-JQ1 11187 ≥98% Crystalline solid

MedChemExpres

s
(+)-JQ-1 HY-13030 99.89% Crystalline solid

AdooQ

Bioscience
(+)-JQ1 A12729 >98% Lyophilized solid

R&D Systems
(-)-JQ1 (Negative

Control)
4894 ≥98% Lyophilized solid

Tocris Bioscience (-)-JQ1 4894 ≥98% Lyophilized solid

BPS Bioscience (-)-JQ1 27335 Not Specified Crystalline solid

Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative data for each inhibitor,

facilitating easy comparison of their biochemical and cellular activities.

Table 4: In Vitro and Cellular Activity of SGC Bromodomain Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target(s) Kd (nM) IC50 (nM)
Cellular
Activity

SGC-CBP30 CREBBP, EP300
21 (CBP), 32

(p300)[1][2]

21-69 (CBP), 38

(p300)[2]

Accelerates

FRAP recovery

at 1 µM[1];

Inhibits

doxorubicin-

induced p53

activity in RKO

cells (IC50 = 1.5

µM)[3]; Reduces

MYC expression

in AMO1 cells

(EC50 = 2.7 µM)

BI-9564 BRD9, BRD7
14 (BRD9), 239

(BRD7)

75 (BRD9), 3400

(BRD7)

Antiproliferative

effect in EOL-1

cells (EC50 =

800 nM);

Disrupts BRD9

and BRD7

chromatin

binding in FRAP

assays at 0.1 µM

and 1 µM,

respectively

(+)-JQ1
BRD2, BRD3,

BRD4, BRDT

50 (BRD4 BD1),

90 (BRD4 BD2)

77 (BRD4 BD1),

33 (BRD4 BD2)

Induces G1

arrest and

apoptosis in

MM.1S cells at

500 nM;

Suppresses

MYC expression

in various cancer

cell lines
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Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

comparable results. Below are representative protocols for common assays used to

characterize the activity of these bromodomain inhibitors.

Cell Viability Assay (Resazurin-based) for SGC-CBP30
This protocol is adapted from studies investigating the growth-inhibitory effects of SGC-CBP30

on cancer cell lines.

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL

of complete growth medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare a 2X serial dilution of SGC-CBP30 and its negative control,

SGC-CBP30N, in complete growth medium. Remove the existing medium from the cells and

add 100 µL of the compound-containing medium to the respective wells. Include a vehicle

control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5%

CO2.

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the

resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an

excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for BI-9564 Target Engagement
This protocol can be used to assess the downstream effects of BI-9564 on protein expression

levels.

Cell Treatment and Lysis: Plate cells and treat with various concentrations of BI-9564 or its

negative control, BI-6354, for the desired duration (e.g., 24-48 hours). Harvest the cells and
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lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody against a

downstream target of the SWI/SNF complex or a protein of interest overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize

the protein bands using an enhanced chemiluminescence (ECL) detection system.

Loading Control: Strip the membrane and re-probe with an antibody against a loading control

protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay for (+)-JQ1
This protocol is designed to investigate the effect of (+)-JQ1 on the recruitment of BET proteins

to specific gene promoters, such as the MYC promoter.

Cell Treatment and Cross-linking: Treat cells with (+)-JQ1 or its inactive enantiomer, (-)-JQ1,

for a specified time (e.g., 4-6 hours). Cross-link protein-DNA complexes by adding

formaldehyde to a final concentration of 1% and incubating for 10 minutes at room

temperature. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA

fragments of 200-500 bp in length.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin

overnight at 4°C with an antibody against a BET protein (e.g., BRD4) or a control IgG.

Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-

protein-DNA complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE
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buffers to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse

the cross-links by incubating at 65°C overnight with NaCl.

DNA Purification and Analysis: Purify the DNA using a spin column or phenol-chloroform

extraction. Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by

quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires a clear picture of the

signaling pathways they modulate. The following diagrams, generated using the DOT language

for Graphviz, illustrate these pathways and a typical experimental workflow.

SGC-CBP30: Inhibition of the TGF-β/SMAD Signaling
Pathway
The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.

The coactivators CBP and p300 are essential for the transcriptional activity of SMAD proteins.

SGC-CBP30, by inhibiting the bromodomains of CBP/p300, can disrupt the transcription of

TGF-β target genes.
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Caption: SGC-CBP30 inhibits TGF-β signaling by blocking CBP/p300.

BI-9564: Targeting the SWI/SNF Chromatin Remodeling
Complex
BRD9 is a subunit of the SWI/SNF (BAF) chromatin remodeling complex, which utilizes the

energy of ATP hydrolysis to modulate chromatin structure and gene expression. Inhibition of

the BRD9 bromodomain by BI-9564 can interfere with the targeting and function of the

SWI/SNF complex.
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Caption: BI-9564 disrupts SWI/SNF complex function.

(+)-JQ1: Downregulation of MYC Transcription
The BET inhibitor (+)-JQ1 displaces BRD4 from acetylated histones at super-enhancers and

promoters of key oncogenes, most notably MYC. This leads to a rapid downregulation of MYC

transcription and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.
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Caption: (+)-JQ1 inhibits MYC transcription via BRD4 displacement.

General Experimental Workflow for Bromodomain
Inhibitor Studies
The following diagram outlines a typical workflow for investigating the cellular effects of a

bromodomain inhibitor.
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Caption: A typical workflow for studying bromodomain inhibitors.

This technical guide provides a foundational understanding of key SGC bromodomain inhibitors

and their application in research. By utilizing the provided information on suppliers, quantitative

data, experimental protocols, and signaling pathways, researchers can confidently incorporate

these powerful chemical probes into their studies to further unravel the complex roles of

bromodomains in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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